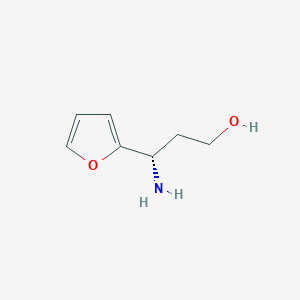
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of a hydroxy group attached to a phenyl ring and a ketone group on a butane chain
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sodium hydroxide or potassium hydroxide is common to facilitate the condensation reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The phenolic hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the ability of the hydroxy group to donate electrons and neutralize free radicals. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes.
類似化合物との比較
Similar Compounds
2-Hydroxyacetophenone: A precursor in the synthesis of 1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one.
4-Hydroxyacetophenone: Similar structure but with the hydroxy group in a different position.
2-Hydroxybenzophenone: Contains a similar phenolic structure but with a different ketone group.
Uniqueness
This compound is unique due to its specific combination of a hydroxyphenyl group and a dimethylbutanone chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(2-hydroxyphenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h4-7,13H,8H2,1-3H3 |
InChIキー |
CDUWFNSHGNZIBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)
![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)






![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)

